molecular formula C46H64O19 B1671532 Gitoformate CAS No. 10176-39-3

Gitoformate

Katalognummer B1671532
CAS-Nummer: 10176-39-3
Molekulargewicht: 921 g/mol
InChI-Schlüssel: DOMHWKQEPDYUQX-LJAQBGIBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Gitoformate, also known as pentaformylgitoxin or Dynocard, is a cardiac glycoside . It’s a type of drug that can be used in the treatment of congestive heart failure and cardiac arrhythmia (irregular heartbeat) . It is produced by Madaus, but it is not available in the US, and does not seem to be available in Europe either .


Synthesis Analysis

Gitoformate is a derivative of the glycoside gitoxin, with five of the six free hydroxyl groups formylated, one on the aglycon and four on the sugar . Gitoxin, a cardiac glycoside from the woolly foxglove (Digitalis lanata), has an aglycon of the cardenolide type named gitoxigenin, which is also the aglycon of lanatoside B, another Digitalis lanata glycoside .


Molecular Structure Analysis

The molecular formula of Gitoformate is C46H64O19 . The molar mass is 920.999 g·mol −1 . The IUPAC name is quite complex and can be found on the Wikipedia page .


Physical And Chemical Properties Analysis

The physical and chemical properties of Gitoformate are closely related to its chemical structure. It has a molecular weight of 920.999 g/mol . The exact mass is 920.40 . Elemental analysis shows that it contains Carbon (59.99%), Hydrogen (7.00%), and Oxygen (33.01%) .

Wissenschaftliche Forschungsanwendungen

Overview of Gitoformate in Scientific Research

Gitoformate, also known as pentaformylgitoxin, is a semisynthetic cardiac glycoside. Unlike digitoxin, it is nonrenal-dependent and cleared by the liver, making it suitable for patients with decreased or variable renal function (Woodcock, Kubín, & Schmitt-Rüth, 1986). This characteristic of gitoformate highlights its potential utility in clinical settings, especially in geriatric populations with cardiac insufficiency.

Applications in Bioinformatics and Genomics

While specific research on gitoformate in bioinformatics and genomics is not readily available, the broader field of bioinformatics offers insights into how such drugs can be studied and applied. Bioinformaticians use computational tools for various purposes, including the study of biological, medical, behavioral, or health data. This field overlaps with information retrieval, providing expertise in storing, organizing, analyzing, and visualizing data, which can be crucial for understanding the effects and mechanisms of drugs like gitoformate (Williams, 2005).

Genetic Improvement and Software Analysis

The concept of genetic improvement (GI) in software, while not directly related to gitoformate, demonstrates the evolving nature of scientific research and the potential for improvement in various fields, including pharmaceuticals. GI uses automated search to find improved versions of existing software, with implications for performance enhancement and functionality (Petke et al., 2018). This methodology could be metaphorically applied to the development and enhancement of pharmaceuticals like gitoformate, emphasizing continuous improvement and adaptation.

Geoinformatics and GIS in Scientific Research

Although not directly related to gitoformate, the use of Geographic Information Systems (GIS) in scientific research provides an example of the integration of technology and data analysis in modern scientificendeavors. GIS technology is utilized for the management and analysis of spatially distributed data, which can be relevant for epidemiological studies and environmental health research. For instance, GIS has been used to study the spatial distribution of diseases, environmental exposures, and their correlations (Vine, Degnan, & Hanchette, 1997). Such methodologies could be applicable in the context of studying the distribution and effects of pharmaceuticals like gitoformate across different populations and environments.

Safety And Hazards

Cardiac glycosides like Gitoformate can have serious side effects if not taken correctly . It may increase the bradycardic activities of certain drugs . The serum concentration of Gitoformate can be decreased when it is combined with certain other drugs .

Eigenschaften

IUPAC Name

[(2R,3R,4S,6R)-3-[(2S,4S,5R,6R)-5-[(2S,4S,5R,6R)-4,5-diformyloxy-6-methyloxan-2-yl]oxy-4-formyloxy-6-methyloxan-2-yl]oxy-6-[[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-16-formyloxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-methyloxan-4-yl] formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H64O19/c1-24-41(59-23-51)32(55-19-47)14-38(60-24)64-43-26(3)62-39(16-34(43)57-21-49)65-42-25(2)61-37(15-33(42)56-20-48)63-29-8-10-44(4)28(13-29)6-7-31-30(44)9-11-45(5)40(27-12-36(52)54-18-27)35(58-22-50)17-46(31,45)53/h12,19-26,28-35,37-43,53H,6-11,13-18H2,1-5H3/t24-,25-,26-,28-,29+,30+,31-,32+,33+,34+,35+,37+,38+,39+,40+,41-,42-,43-,44+,45-,46+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMHWKQEPDYUQX-LJAQBGIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2OC=O)OC3C(OC(CC3OC=O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CC(C7C8=CC(=O)OC8)OC=O)O)C)C)C)C)OC=O)OC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2OC=O)O[C@@H]3[C@H](O[C@H](C[C@@H]3OC=O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5CC[C@]7([C@@]6(C[C@@H]([C@@H]7C8=CC(=O)OC8)OC=O)O)C)C)C)C)OC=O)OC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H64O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

921.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gitoformate

CAS RN

10176-39-3
Record name Gitoformate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010176393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gitoformate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13537
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gitoformate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.397
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GITOFORMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B69U29O7J9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gitoformate
Reactant of Route 2
Gitoformate
Reactant of Route 3
Gitoformate
Reactant of Route 4
Gitoformate
Reactant of Route 5
Gitoformate
Reactant of Route 6
Gitoformate

Citations

For This Compound
79
Citations
L Dei Cas, C Manca, D Assanelli, M Cecchettin… - Curr. Ther …, 1981 - hero.epa.gov
IPA COPYRIGHT: ASHP Gitoformate (pentaformylgitoxin; Formiloxine; I) pharmacokinetics at steady state and its pharmacodynamics, evaluated by analyzing the ventricular response …
Number of citations: 3 hero.epa.gov
S Kubin, BG Woodcock, G Menke… - Arzneimittel …, 1987 - europepmc.org
Oral absorption of gitoformate (Dynocard), a non-renal-dependent cardiac glycoside, was … of gitoformate. t1/2a in the fasting condition (0.36+/-0.43 h) is increased when gitoformate is …
Number of citations: 2 europepmc.org
BG Woodcock, S Kubin, R Schmitt-Rüth - Drugs and Aging, 1986 - Springer
… On absorption, via the GI tract and on crossing the liver, gitoformate is hydrolyzed quantitatively to 16-formylgitoxin, which carries the greater part, if not all, of the …
Number of citations: 0 link.springer.com
N Reuter, F Meyer - Arzneimittel-forschung, 1976 - europepmc.org
In small and medium doses 3 beta, 14 beta-dihydroxy-16 beta-formyloxy-5 beta-card-20-[22]-enolide-3-tetraformyltridigitoxoside (pentaformylgitoxin; gitoformate) shows a greater …
Number of citations: 2 europepmc.org
N Rietbrock, BG Woodcock, U Hrazdil - Arzneimittel-forschung, 1984 - europepmc.org
Kidney independent glycosides offer a high measure of therapeutic safety in comparison with kidney dependent glycosides. The intoxication rate lies between 4 and 6%. The …
Number of citations: 3 europepmc.org
J Carlier, M Lesne - Drugs under Experimental and Clinical …, 1980 - dial.uclouvain.be
Pharmacokinetic Study of Gitoformate in Renal-insufficiency | DIAL.pr - BOREAL … Home» Pharmacokinetic Study of Gitoformate in Renal-insufficiency … Pharmacokinetic Study of …
Number of citations: 9 dial.uclouvain.be
E Ambrosioni, C Magelli… - DRUGS …, 1980 - BIOSCIENCE EDIPRINT INC RUE …
Number of citations: 13
BG WOODCOCK, S KUBIN, R SCHMITT-RÜTH - Drugs and Aging, 1986 - Springer
Number of citations: 0
BG WOODCOCK - Drugs and Aging, 1986 - Springer
Number of citations: 0
W BG, S KUBIN, R SCHMITT-RUTH - Drugs and Aging, 1986 - Springer Verlag
Number of citations: 0

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.